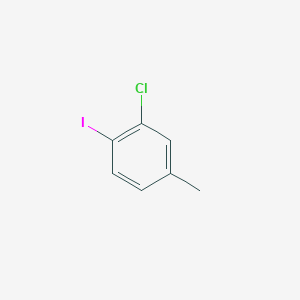

3-氨基-N-(4-氯苯基)苯甲酰胺

描述

Synthesis Analysis

The synthesis of 3-amino-N-(4-chlorophenyl)benzamide and closely related compounds involves various chemical reactions, often utilizing a multi-step process that includes condensation, cyclization, and substitution reactions. For instance, compounds with structural similarities have been synthesized through reactions involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, demonstrating a high yield and straightforward workup process (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of 3-amino-N-(4-chlorophenyl)benzamide and related compounds has been extensively studied using X-ray diffraction, IR, NMR, and UV–Vis spectra. These studies reveal detailed information about the optimized geometrical structure, vibrational frequencies, and chemical shifts. For example, Demir et al. (2016) used DFT calculations to compare the optimized molecular structure of a related compound to experimental X-ray diffraction results, finding a strong agreement between theoretical and experimental data (Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of 3-amino-N-(4-chlorophenyl)benzamide include its reactivity towards various reagents and its role in the synthesis of other chemical compounds. For example, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone leading to the formation of related compounds highlights the reactivity of similar molecular structures under specific conditions (Tokumitsu & Hayashi, 1980).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the applications and handling of 3-amino-N-(4-chlorophenyl)benzamide. The crystalline structure of related compounds, as determined through X-ray diffraction, provides insights into the intermolecular interactions and stability of these molecules (Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties of 3-amino-N-(4-chlorophenyl)benzamide, including acidity, basicity, reactivity with different chemical reagents, and participation in chemical reactions, are fundamental for its applications in chemical synthesis and materials science. The study of vibrational and electronic spectra, as well as nonlinear optical properties of related compounds, contributes to a deeper understanding of the electronic structure and potential applications in optoelectronic devices (Rao, Mohan, & Veeraiah, 2015).

科学研究应用

化学合成

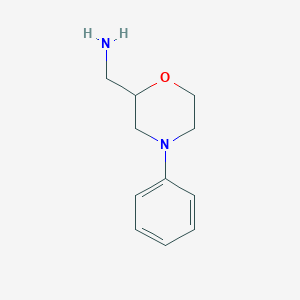

“3-氨基-N-(4-氯苯基)苯甲酰胺”是一种化学化合物,其分子式为C13H11ClN2O . 它用于化学合成领域,用于生产各种其他化合物 .

药物应用

苯甲酰胺,包括“3-氨基-N-(4-氯苯基)苯甲酰胺”,存在于潜在药物化合物的结构中,如洛哌丁胺(Imodium AD,抗腹泻药)、对乙酰氨基酚(止痛药)和利多卡因(Xylocaine,局部麻醉剂) .

高胆固醇血症的治疗

与“3-氨基-N-(4-氯苯基)苯甲酰胺”类似的化合物被用于像阿托伐他汀这样的药物中,这些药物被用于降低胆固醇 .

高血压和心绞痛的治疗

酰胺化合物,包括“3-氨基-N-(4-氯苯基)苯甲酰胺”,被用于像赖诺普利(血管紧张素转换酶抑制剂)、缬沙坦(血管紧张素II受体阻滞剂)、索拉非尼和地尔硫卓(用于治疗心绞痛和高血压的钙通道阻滞剂)这样的药物中 .

癌症治疗

与“3-氨基-N-(4-氯苯基)苯甲酰胺”类似的化合物被用于像立普妥和万斯,它们已被广泛用于治疗癌症 .

工业应用

农业应用

抗血小板活性

安全和危害

属性

IUPAC Name |

3-amino-N-(4-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLYFNYASPUBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588393 | |

| Record name | 3-Amino-N-(4-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115175-17-2 | |

| Record name | 3-Amino-N-(4-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

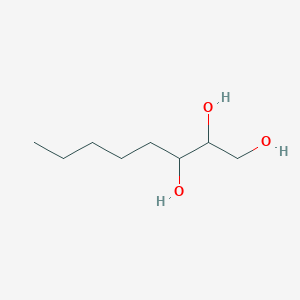

![Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B38395.png)